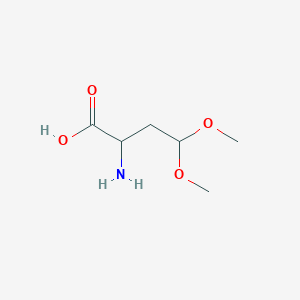

2-Amino-4,4-dimethoxybutanoicacid

Description

2-Amino-4,4-dimethoxybutanoic acid is a non-proteinogenic amino acid characterized by a butanoic acid backbone with an amino group at the C2 position and two methoxy (-OCH₃) groups at the C4 position.

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-amino-4,4-dimethoxybutanoic acid |

InChI |

InChI=1S/C6H13NO4/c1-10-5(11-2)3-4(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

InChI Key |

JPCHAJMSYDQVMI-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC(C(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with methoxy-substituted alkyl halides under basic conditions. The resultant product is then hydrolyzed to yield the target compound. Another method involves the use of recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the desired amino acid .

Industrial Production Methods

Industrial production of 2-Amino-4,4-dimethoxybutanoic acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of oximes, nitriles, or carboxylic acids.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4,4-dimethoxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug design.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-4,4-dimethylpentanoic acid

- Substituents: Amino group + two methyl (-CH₃) groups at C4.

- Key Differences : Methyl groups are electron-donating, increasing lipophilicity and reducing solubility in polar solvents compared to methoxy groups. This compound serves as a precursor in synthetic pathways but lacks the polar reactivity of methoxy substituents .

- Applications : Investigated for HDAC inhibition in cancer therapy due to enhanced lipophilicity .

2-Amino-4,4,4-trifluorobutanoic Acid

- Substituents: Amino group + trifluoromethyl (-CF₃) at C4.

- Key Differences: Fluorine atoms enhance metabolic stability and potency. This compound exhibits antidiabetic properties (IC₅₀ ~2 μM for NO inhibition in immune cells), attributed to its electronegative substituents .

- Contrast: Methoxy groups in 2-amino-4,4-dimethoxybutanoic acid may favor hydrogen bonding over halogen-based interactions, altering target specificity.

2-Amino-4,5-dimethoxybenzaldehyde

- Substituents: Amino group + two methoxy groups on a benzaldehyde core.

- Key Differences: The aromatic ring in this compound enables conjugation effects, enhancing electrophilic substitution reactivity.

Substituent Effects on Chemical Properties

| Compound | Substituents | Acidity (pKa) | Lipophilicity (LogP) | Reactivity Profile |

|---|---|---|---|---|

| 2-Amino-4,4-dimethoxybutanoic acid | -NH₂, -OCH₃ (C4) | ~2.1 (COOH) | Moderate (polar) | Susceptible to nucleophilic attack at methoxy groups |

| 2-Amino-4,4-dimethylpentanoic acid | -NH₂, -CH₃ (C4) | ~2.4 (COOH) | High | Stabilizes carbocation intermediates |

| 2-Amino-4,5-dichlorobenzenesulfonic acid | -NH₂, -Cl (C4, C5) | ~1.8 (SO₃H) | Low | Electrophilic substitution favored |

- Methoxy vs. Methyl : Methoxy groups reduce electron density at adjacent carbons, increasing susceptibility to hydrolysis compared to methyl groups. This may limit stability in acidic environments but enhance reactivity in esterification or glycosylation reactions .

Table 1: Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Unique Property | Reference |

|---|---|---|---|---|

| 2-Amino-4,4-dimethoxybutanoic acid | Butanoic acid | -NH₂, -OCH₃ (C4) | Polar reactivity | |

| 2-Amino-4,4-dimethylpentanoic acid | Pentanoic acid | -NH₂, -CH₃ (C4) | High lipophilicity | |

| 2-Amino-4,5-dimethoxybenzaldehyde | Benzaldehyde | -NH₂, -OCH₃ (C4, C5) | Aromatic conjugation |

Biological Activity

2-Amino-4,4-dimethoxybutanoic acid (also known as 2-amino-4,4-dimethoxybutanoate) is an amino acid derivative that has garnered interest in various fields of biological research. This compound is notable for its potential roles in metabolic pathways and therapeutic applications. This article provides a comprehensive overview of the biological activities associated with 2-amino-4,4-dimethoxybutanoic acid, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C6H13N1O4

- Molecular Weight : 159.17 g/mol

- IUPAC Name : 2-Amino-4,4-dimethoxybutanoic acid

The biological activity of 2-amino-4,4-dimethoxybutanoic acid is primarily attributed to its role as a modulator of neurotransmitter systems and its involvement in metabolic processes. It is believed to influence the transport and metabolism of glutamine through inhibition of specific transporters, particularly the ASCT2 (SLC1A5) transporter, which is critical for glutamine accumulation in cells .

Antitumor Activity

Research has indicated that compounds similar to 2-amino-4,4-dimethoxybutanoic acid may exhibit antitumor properties by targeting glutamine metabolism in cancer cells. A study highlighted the discovery of novel inhibitors of ASCT2-mediated glutamine transport that showed significant potency against various cancer cell lines .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. By modulating glutamate levels and reducing excitotoxicity, it may offer therapeutic benefits in conditions like Alzheimer's disease .

Study on Glutamine Transport Inhibition

A notable study focused on the development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of ASCT2-mediated glutamine transport. The findings demonstrated that these compounds exhibited a 40-fold improvement in potency compared to previous inhibitors, suggesting a promising avenue for cancer therapy targeting metabolic pathways .

Neuroprotective Research

In a separate study investigating neuroprotective effects, researchers noted that treatment with 2-amino-4,4-dimethoxybutanoic acid resulted in reduced neuronal cell death in models exposed to oxidative stress. This suggests potential applications in neurodegenerative disease management .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.